Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
This compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a fused bicyclic structure with a five-membered imidazole ring and a six-membered pyrazine ring. The molecule features a tert-butyl group at the 2-position, a hydroxymethyl group at the 3-position, and a benzyl ester at the 7-position.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl 2-tert-butyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)17-15(12-23)22-10-9-21(11-16(22)20-17)18(24)25-13-14-7-5-4-6-8-14/h4-8,23H,9-13H2,1-3H3 |
InChI Key |
WFUIOOSDWVGZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-butylamine with a suitable aldehyde to form an intermediate, which then undergoes further cyclization and functionalization steps .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyrazine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 2-Position
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059948-92-2)
- Structural Difference : The 2-position substituent is difluoromethyl instead of tert-butyl.
- Molecular Weight: Lower molecular weight (337.32 g/mol vs. ~350–370 g/mol for tert-butyl analogs) due to reduced steric bulk .
- Applications : Likely used in medicinal chemistry for its metabolic stability compared to tert-butyl derivatives.
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059944-24-8)
- Structural Difference: 2-(2-methylpropyl) group and 3-aminomethyl substituent.
- Impact: Increased Basicity: The aminomethyl group introduces a protonatable nitrogen, enhancing solubility in acidic environments .
Variations in Core Heterocycle
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Structural Difference : Pyridine replaces pyrazine in the fused ring system.
- Impact :
Positional Isomerism and Functional Group Modifications
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Structural Difference : Hydroxymethyl at the 2-position (vs. 3-position) and partial saturation (5,6-dihydro vs. 5H,6H,7H,8H).
- Synthetic Utility: The tert-butyl ester at the 7-position is a common protecting group in peptide synthesis .
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (CAS 2227206-01-9)
- Structural Difference : Carboxylate at the 2-position (vs. 7-position) and dihydrochloride salt form.
- Impact :
Molecular Weight and Solubility
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | ~350–370 | 2-tert-butyl, 3-hydroxymethyl, 7-benzyl | Low aqueous, high organic |
| Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-... | 337.32 | 2-difluoromethyl | Moderate aqueous (polar) |
| Benzyl 5H...-2-carboxylate dihydrochloride | 330.21 | 2-carboxylate, dihydrochloride | High aqueous |
Biological Activity
Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyrazine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁N₃O₃
- Molecular Weight : 327.4 g/mol
- CAS Number : 2059967-02-9
The compound features a hydroxymethyl group and a tert-butyl substituent which are significant for its biological interactions. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in drug design and development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors.
Key Biological Activities
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. The compound has shown efficacy against certain bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.
- Anticancer Properties : Studies have indicated that similar compounds within the imidazo[1,2-a]pyrazine family exhibit cytotoxic effects on cancer cell lines. The inhibition of cell proliferation has been observed in murine and human cancer models.
- Cholinesterase Inhibition : Some studies suggest that pyrazine derivatives can inhibit cholinesterases (AChE and BChE), which are important for treating neurodegenerative diseases like Alzheimer's. The compound may modulate cholinergic activity through this mechanism.
Case Studies and Experimental Data
A number of studies have evaluated the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that a related pyrazine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Molecular Docking Studies : Research involving molecular docking has shown that the compound can effectively bind to target proteins involved in critical biological pathways. This binding affinity is enhanced by the presence of functional groups such as the hydroxymethyl group .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 3-(chloromethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylate | Chloromethyl instead of hydroxymethyl | Moderate antimicrobial activity |
| Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylate | Cyclopropyl substitution | Enhanced anticancer effects |
| Tert-butyl 5H-imidazo[1,2-a]pyrazine-7(8H)-carboxylate | Tert-butyl group | Improved lipophilicity and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
